1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, with the CAS number 923132-10-9, is a complex organic compound characterized by its unique structural features. The molecular formula is , and it has a molecular weight of 381.9 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of various heterocyclic moieties, including quinoline, pyrazole, and furan.
This compound falls under the category of organic compounds with significant biological activity. It is classified as a heterocyclic compound due to the presence of nitrogen-containing rings (quinoline and pyrazole) and is often studied for its pharmacological properties.
The synthesis of 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity. Industrial production may also employ advanced techniques like microwave-assisted synthesis to enhance reaction efficiency .
The molecular structure of 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one can be represented using various notations:
Cc1ccc2cc(C3CC(c4ccco4)=NN3C(=O)C(C)C)c(Cl)nc2c1This structure highlights the complexity of the molecule, with multiple rings and functional groups contributing to its chemical behavior .
The compound's molecular weight is 381.9 g/mol, but specific physical properties such as melting point and boiling point are not readily available in current literature .
The compound may undergo various chemical reactions typical for heterocyclic compounds:
Understanding these reactions is crucial for developing derivatives or analogs that may exhibit enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one typically involves interaction with biological targets such as enzymes or receptors.
While specific data on this compound's mechanism is limited, similar compounds have been shown to interact with various biological pathways, potentially acting as inhibitors or modulators in pharmacological contexts .
The chemical properties include:
The compound has potential applications in medicinal chemistry due to its structural features that suggest possible biological activity. It may be investigated for:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: